blapsin A

Description

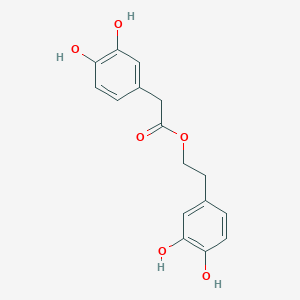

Blapsin A is a naturally occurring small molecule isolated from the ethanol extract of the Japanese dung beetle (Blaps japanensis). It belongs to a class of phenylacetic acid esters and has garnered attention for its role as a potent inhibitor of 14-3-3 protein-protein interactions (PPIs) . Unlike many synthetic inhibitors, this compound lacks phosphate or phosphonate groups, making it a unique candidate for modulating 14-3-3-mediated pathways, which are critical in cellular processes such as apoptosis, signal transduction, and cancer progression . Its IC50 values of 2 µM (fluorescence polarization assay) and 9.2 µM (ELISA) highlight its efficacy in disrupting 14-3-3γ binding to phosphorylated peptides like TMR-Raf pS259 .

Properties

Molecular Formula |

C16H16O6 |

|---|---|

Molecular Weight |

304.3 |

IUPAC Name |

2-(3,4-Dihydroxyphenyl)ethyl 2-(3,4-dihydroxyphenyl)acetate |

InChI |

InChI=1S/C16H16O6/c17-12-3-1-10(7-14(12)19)5-6-22-16(21)9-11-2-4-13(18)15(20)8-11/h1-4,7-8,17-20H,5-6,9H2 |

InChI Key |

DXMUHVKMWHWKJE-UHFFFAOYSA-N |

SMILES |

O=C(OCCC1=CC=C(O)C(O)=C1)CC2=CC=C(O)C(O)=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Blapsin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Blapsin A with structurally or functionally related compounds:

Key Differences and Research Findings

This compound vs. Blapsin B :

Both compounds are derived from Blaps japanensis and inhibit 14-3-3γ. However, this compound exhibits slightly higher potency in fluorescence polarization assays (2 µM vs. 2.5 µM for Blapsin B), whereas Blapsin B shows marginally better performance in ELISA (10 µM vs. 9.2 µM) . Structural differences (ester vs. glycoside) may influence binding kinetics.- This compound vs. In contrast, this compound’s mechanism is centered on 14-3-3 PPIs, offering a distinct pathway for oncology therapeutics .

- This compound vs. UTKO1: UTKO1, a synthetic compound, binds to 14-3-3ε/ζ isoforms but lacks the natural origin and structural simplicity of this compound.

This compound vs. Buprestin H :

Buprestin H, an acyl glucoside from jewel beetles, shares structural complexity with this compound but lacks reported 14-3-3 inhibitory activity. Its primary bioactivity remains underexplored .

Advantages of this compound

- Phosphate-Free Inhibition: Uncommon among 14-3-3 inhibitors, enabling novel binding mechanisms .

- Dual Assay Efficacy : Validated across fluorescence polarization and ELISA platforms, ensuring reproducibility .

Q & A

Basic: How can researchers identify gaps in existing literature on Blapsin A to formulate novel research questions?

Methodological Answer:

Begin with a systematic review of peer-reviewed journals (e.g., PubMed, Scopus) using keywords like "this compound biosynthesis," "mechanistic pathways," and "bioactivity profiles." Prioritize recent studies (post-2020) to identify under-explored areas, such as its interaction with specific cellular receptors or metabolic stability in vivo. Use tools like VOSviewer to map keyword co-occurrence networks and detect emerging themes . Avoid broad queries (e.g., "this compound overview") to ensure focus on actionable gaps, such as conflicting reports on its cytotoxicity thresholds .

Basic: What experimental frameworks are recommended for preliminary characterization of this compound?

Methodological Answer:

Employ a tiered approach:

- Purity Assessment: High-performance liquid chromatography (HPLC) with UV/Vis detection, cross-validated via mass spectrometry (MS) for molecular weight confirmation.

- Structural Elucidation: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to resolve stereochemistry, referencing protocols from the Beilstein Journal of Organic Chemistry .

- Stability Screening: Accelerated degradation studies under varied pH/temperature conditions to identify labile functional groups .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

Conduct a meta-analysis of dose-response curves from independent studies to identify outliers. Validate findings using orthogonal assays (e.g., cell viability assays vs. enzymatic inhibition tests). For example, if Study A reports IC₅₀ = 10 μM (cancer cells) and Study B shows no activity at 50 μM (normal cells), design experiments to test both cell lines under identical conditions (media, incubation time). Use statistical models (ANOVA with post-hoc Tukey tests) to quantify variability .

Advanced: What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

Apply design of experiments (DoE) to vary reaction parameters (catalyst loading, solvent polarity) and assess yield/purity trade-offs. Use LC-MS to track intermediate formation and minimize side products. For novel analogs, ensure full characterization (elemental analysis, HRMS) and cross-reference with synthetic protocols in The Beilstein Journal of Organic Chemistry . Prioritize derivatives with logP values ±1 of the parent compound to maintain bioavailability .

Basic: What are the best practices for ensuring reproducibility in this compound bioassays?

Methodological Answer:

- Standardization: Pre-treat cell lines with identical passage numbers and culture conditions.

- Positive/Negative Controls: Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only controls.

- Data Reporting: Publish raw datasets (e.g., fluorescence intensity values) in supplementary materials, adhering to FAIR principles .

- Protocol Details: Specify equipment calibration metrics (e.g., plate reader wavelength accuracy) .

Advanced: How can researchers elucidate this compound’s mechanism of action when target proteins are unknown?

Methodological Answer:

Combine computational and experimental approaches:

- In Silico Docking: Use AutoDock Vina to screen against human proteome databases, prioritizing high-affinity targets (ΔG ≤ -8 kcal/mol).

- CRISPR-Cas9 Knockouts: Validate candidate targets (e.g., kinase X) in isogenic cell lines to assess loss of this compound activity.

- Metabolomic Profiling: LC-MS/MS-based untargeted metabolomics to identify perturbed pathways (e.g., TCA cycle intermediates) .

Advanced: What methodologies resolve discrepancies in this compound’s pharmacokinetic parameters between in vitro and in vivo models?

Methodological Answer:

- Physiologically Based Pharmacokinetic (PBPK) Modeling: Simulate absorption/distribution differences caused by plasma protein binding or hepatic metabolism.

- Microsampling Techniques: Collect serial blood samples (10 μL) from rodent models to improve temporal resolution of concentration-time curves.

- Portal Vein Cannulation: Differentiate first-pass metabolism from systemic clearance .

Basic: How should researchers design a hypothesis-driven study to explore this compound’s anti-inflammatory potential?

Methodological Answer:

- Hypothesis: "this compound inhibits NLRP3 inflammasome activation via direct binding to ASC."

- Experimental Workflow:

- In Vitro: LPS-primed macrophages treated with this compound (1–50 μM), followed by ATP stimulation. Measure IL-1β secretion (ELISA).

- Target Engagement: Co-immunoprecipitation (Co-IP) to assess ASC-Blapsin A interaction.

- Specificity Check: Test analogs lacking the putative binding moiety (e.g., C-7 hydroxyl group) .

Advanced: What analytical approaches validate this compound’s stability under long-term storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose this compound to 40°C/75% RH for 6 months, with periodic sampling. Use UPLC-PDA to quantify degradation products (>0.1% threshold).

- X-Ray Powder Diffraction (XRPD): Monitor crystallinity changes impacting solubility.

- LC-QTOF-MS: Identify degradation pathways (e.g., oxidation at C-9) and propose stabilization strategies (lyophilization with trehalose) .

Advanced: How can multi-omics datasets clarify this compound’s role in modulating epigenetic regulators?

Methodological Answer:

- Transcriptomics: RNA-seq of treated vs. untreated cells (p-adjusted ≤0.05, fold-change ≥2) to identify differentially expressed genes (e.g., HDACs).

- ChIP-seq: Map histone modification changes (H3K27ac) at promoter regions of dysregulated genes.

- Integration: Use pathway enrichment tools (DAVID, Metascape) to link omics layers and prioritize validation targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.